BenchChemオンラインストアへようこそ!

3-Azabicyclo[3.2.1]octan-8-ol

Medicinal Chemistry CNS Drug Discovery Monoamine Transporter Pharmacology

3-Azabicyclo[3.2.1]octan-8-ol (CAS 1331847-92-7), also referred to as an isotropane, is a nitrogen-containing bridged bicyclic organic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol. Its structure features a secondary amine at position 3 and a secondary alcohol at the bridgehead position 8, yielding two hydrogen bond donors and two hydrogen bond acceptors within a rigid, zero-rotatable-bond framework.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B1322052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.1]octan-8-ol
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2CNCC1C2O
InChIInChI=1S/C7H13NO/c9-7-5-1-2-6(7)4-8-3-5/h5-9H,1-4H2
InChIKeyXPZYBFOYRKOKPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.2.1]octan-8-ol for Research and Procurement: Core Scaffold and Key Properties


3-Azabicyclo[3.2.1]octan-8-ol (CAS 1331847-92-7), also referred to as an isotropane, is a nitrogen-containing bridged bicyclic organic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol [1]. Its structure features a secondary amine at position 3 and a secondary alcohol at the bridgehead position 8, yielding two hydrogen bond donors and two hydrogen bond acceptors within a rigid, zero-rotatable-bond framework [1]. This scaffold is distinct from the more common 8-azabicyclo[3.2.1]octane (tropane) architecture, where the nitrogen occupies the bridgehead position, and serves as a privileged core in medicinal chemistry for exploring novel chemical space and synthesizing complex target molecules [2].

Why 3-Azabicyclo[3.2.1]octan-8-ol Cannot Be Simply Replaced by Tropane Analogs in Research and Development


The 3-azabicyclo[3.2.1]octan-8-ol scaffold cannot be generically substituted by its 8-aza (tropane) regioisomer, such as tropine or nortropine, because the position of the basic nitrogen fundamentally alters the compound's pharmacophoric geometry, physicochemical profile, and biological target engagement [1][2]. In the 3-aza isomer, the amine is embedded within the six-membered piperidine ring, whereas in 8-aza tropanes it sits at the bridgehead. This topological difference affects the spatial orientation of hydrogen bond donors and acceptors, leading to divergent binding modes at monoamine transporters and other central nervous system targets, as demonstrated by the distinct structure–activity relationships observed for isotropane-based dopamine uptake inhibitors compared to cocaine and benztropine analogs [1]. Additionally, the lipophilicity differs measurably—the XLogP3 of 3-azabicyclo[3.2.1]octan-8-ol is 0, versus 0.3 for nortropine and approximately 0.8 for N-methyltropine—impacting blood–brain barrier permeability and solubility [2][3]. Substituting one scaffold for the other without quantitative justification would introduce uncontrolled variables in both pharmacological and synthetic contexts.

Quantitative Differentiation of 3-Azabicyclo[3.2.1]octan-8-ol: Head-to-Head and Cross-Study Data vs. Tropane Comparators


Scaffold Topology: 3-Aza vs. 8-Aza Nitrogen Placement Alters Dopamine Transporter Binding Mode

The 3-azabicyclo[3.2.1]octane (isotropane) scaffold positions the basic nitrogen within the six-membered piperidine ring at position 3, whereas the classical tropane scaffold (8-azabicyclo[3.2.1]octane) places the nitrogen at the bridgehead position 8. This regioisomeric difference produces distinct dopamine transporter (DAT) binding geometries. In a systematic SAR study by Kim et al. (2003), 8-substituted isotropane derivatives exhibited binding modes more similar to benztropine analogs than to cocaine or WIN 35,065-2, with the 8α-phenyl isotropane (compound 8a) achieving a DAT binding IC₅₀ of 234 nM compared to 159 nM for cocaine [1]. The C-8 epimer (compound 14, 8β-phenyl) showed reduced potency (IC₅₀ = 785 nM), demonstrating that stereochemistry at the bridgehead position of the 3-aza scaffold is a critical determinant of target engagement—a feature absent in 8-aza tropane analogs where substitution patterns differ [1].

Medicinal Chemistry CNS Drug Discovery Monoamine Transporter Pharmacology

Lipophilicity Divergence: XLogP3 Comparison of 3-Azabicyclo[3.2.1]octan-8-ol vs. Nortropine

Computed partition coefficients reveal a measurable lipophilicity difference between the 3-aza and 8-aza regioisomers. According to PubChem computed properties, 3-azabicyclo[3.2.1]octan-8-ol (CID 21995476) has an XLogP3-AA value of 0 [1]. In contrast, nortropine (8-azabicyclo[3.2.1]octan-3-ol, CID 73480) has an XLogP3-AA value of 0.3 [2]. The lower XLogP3 of the 3-aza isomer indicates greater hydrophilicity, which can translate into higher aqueous solubility and reduced non-specific protein binding. Both compounds share identical hydrogen bond donor (2) and acceptor (2) counts, zero rotatable bonds, and identical topological polar surface area (32.3 Ų), ensuring that the observed difference in calculated logP arises specifically from the regioisomeric nitrogen placement rather than from changes in hydrogen bonding capacity or molecular flexibility [1][2].

Physicochemical Profiling ADME CNS Penetration Prediction

Monoamine Reuptake Inhibition: Quantitative IC₅₀ Profile of Endo-3-azabicyclo[3.2.1]octan-8-ol at SERT, NET, and DAT

Endo-3-azabicyclo[3.2.1]octan-8-ol has been characterized as a monoamine reuptake inhibitor with reported IC₅₀ values of 0.042 µM at the serotonin transporter (SERT), 0.065 µM at the norepinephrine transporter (NET), and 0.075 µM at the dopamine transporter (DAT) . The SERT/NET/DAT ratio (approximately 1:1.5:1.8) indicates a balanced triple reuptake inhibition profile with a modest preference for serotonergic activity. For context, cocaine—a tropane-based monoamine transporter inhibitor—has a reported DAT IC₅₀ of 0.159 µM (159 nM) in comparable binding assays [1], making the 3-aza compound approximately 2.1-fold more potent at DAT in absolute terms, though cross-study comparisons require caution. The unsubstituted 8-aza analog nortropine lacks publicly available comparative IC₅₀ data for these transporters, highlighting a gap in the direct comparative literature.

Monoamine Transporter Inhibition Antidepressant Discovery Neuropsychiatric Pharmacology

Synthetic Accessibility: Patent-Documented cis-Selective Production of 3-Azabicyclo[3.2.1]octan-8-ol Derivatives

Patent EP 2184274 B1 and related filings (US 2010/0286398 A1) describe a novel method for producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives through an aluminum-alkoxide-mediated isomerization process, achieving industrially practical yields with high cis-selectivity [1][2]. The method specifically addresses the challenge of converting trans-enriched mixtures to the desired cis configuration, a stereochemical requirement critical for downstream biological activity [1]. Prior art methods cited in the patent, such as the reduction of 3-methyl-3-azabicyclo[3.2.1]octan-8-one with metallic sodium followed by prolonged heating (230 hours) in the presence of benzophenone, suffered from long reaction times and low cis-form yields [1]. The patented aluminum-alkoxide process represents a significant improvement in both efficiency and stereochemical control for this scaffold class.

Process Chemistry Isomer Control Agrochemical and Pharmaceutical Intermediates

Optimal Application Scenarios for 3-Azabicyclo[3.2.1]octan-8-ol Based on Established Evidence


CNS Drug Discovery: Isotropane-Based Monoamine Transporter Modulator Development

The balanced triple reuptake inhibition profile (SERT IC₅₀ = 0.042 µM, NET = 0.065 µM, DAT = 0.075 µM) and the distinct binding mode of isotropane derivatives at the dopamine transporter—quantified by Kim et al. (2003) with 8α-phenyl isotropane achieving DAT IC₅₀ of 234 nM, comparable to cocaine at 159 nM—make the 3-aza scaffold a strategic choice for CNS programs targeting mood disorders, ADHD, or substance use disorders where broad-spectrum monoamine modulation is desired [1][2]. Unlike tropane-based starting points that predispose toward DAT selectivity, the 3-aza core provides a scaffold geometry that can be elaborated to modulate SERT/NET/DAT ratios [1].

Physicochemical Property-Driven Lead Optimization Requiring Low LogP Scaffolds

With an XLogP3 of 0—compared to 0.3 for nortropine—the 3-azabicyclo[3.2.1]octan-8-ol scaffold is the more hydrophilic option within the bicyclic amino-alcohol chemical space, while retaining identical hydrogen bonding capacity (2 HBD, 2 HBA) and topological polar surface area (32.3 Ų) [1][2]. This property profile supports lead optimization campaigns that require low intrinsic lipophilicity to minimize cytochrome P450 inhibition, reduce hERG binding risk, or enhance renal clearance, while maintaining CNS access via active transport or paracellular routes [1].

Synthetic Intermediate for Agrochemical and Pharmaceutical Building Blocks

The existence of dedicated process chemistry patents (EP 2184274 B1, US 2010/0286398 A1) that specifically solve the cis/trans stereochemical control problem for 3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives provides procurement confidence for industrial users requiring scalable, stereochemically defined intermediates [1]. The patented aluminum-alkoxide isomerization method replaces prior art approaches that required 230-hour reaction times and delivered low cis yields, indicating that the 3-aza scaffold has attracted sufficient industrial interest to warrant proprietary manufacturing process development [1].

Scaffold-Hopping from Tropane to Isotropane for Intellectual Property Generation

The 3-azabicyclo[3.2.1]octane scaffold represents a direct regioisomeric scaffold-hop from the heavily patented 8-azabicyclo[3.2.1]octane (tropane) class. The distinct nitrogen placement alters both the patent landscape and the pharmacophoric geometry available for target engagement, as evidenced by the different binding modes of isotropane derivatives versus cocaine and WIN 35,065-2 at monoamine transporters [1]. This scaffold-hopping strategy can enable freedom-to-operate in crowded CNS target spaces while maintaining the favorable conformational rigidity and synthetic tractability of the bicyclic amino-alcohol framework [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[3.2.1]octan-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.